molecular formula C22H22N4O3 B226728 4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol

Cat. No.: B226728
M. Wt: 390.4 g/mol
InChI Key: UIVSNRKMYYNGAX-UHFFFAOYSA-N
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Description

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a phenol group substituted with dimethoxy and dimethylanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol typically involves multi-step reactions. One common approach is the condensation reaction between 2,6-dimethylaniline and an appropriate imidazo[1,2-a]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H22N4O3/c1-13-7-5-8-14(2)18(13)24-21-19(25-22-23-9-6-10-26(21)22)15-11-16(28-3)20(27)17(12-15)29-4/h5-12,24,27H,1-4H3

InChI Key

UIVSNRKMYYNGAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)OC)O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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